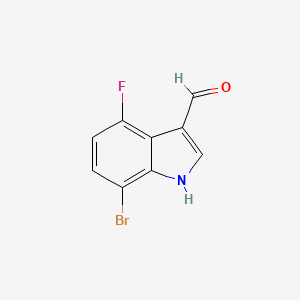

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)8-5(4-13)3-12-9(6)8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVMIZWFFWIZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CN2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profile & Synthetic Utility of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

Executive Summary

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde (CAS: 1158416-77-3 ) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity provided by its three functional handles: a C-3 formyl group for carbon chain extension, a C-7 bromine atom for cross-coupling, and a C-4 fluorine atom serving as a metabolic blocker or electronic modulator. This guide provides a comprehensive analysis of its physicochemical properties, synthetic protocols, and reactivity patterns, designed to facilitate its integration into drug discovery workflows.[1]

Structural Identity & Electronic Analysis

Chemical Identity

| Parameter | Details |

| IUPAC Name | 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde |

| CAS Number | 1158416-77-3 |

| Molecular Formula | C₉H₅BrFNO |

| Molecular Weight | 242.05 g/mol |

| SMILES | FC1=C2C(NC=C2C=O)=CC=C1Br |

| InChI Key | Unique identifier required for database integration.[1][2] |

Electronic Pharmacophore Analysis

The compound exhibits a highly polarized electronic distribution due to the interplay between the electron-withdrawing aldehyde and the halogen substituents.[1]

-

C-3 Formyl Group: Acts as a strong electron-withdrawing group (EWG), reducing the electron density of the pyrrole ring and increasing the acidity of the N-H proton.[1]

-

C-4 Fluorine: Induces a strong inductive withdrawal (-I effect) on the adjacent C-3 position, potentially increasing the electrophilicity of the aldehyde carbonyl compared to non-fluorinated analogues.[1] It also serves as a bioisostere for hydrogen, blocking metabolic oxidation at the C-4 position.[1]

-

C-7 Bromine: Provides a lipophilic bulk and a distinct handle for palladium-catalyzed functionalization.[1] Its position peri to the NH group can influence hydrogen bonding capability via steric crowding.[1]

Physicochemical Properties

The following data aggregates experimental observations with high-confidence predicted values derived from structure-activity relationship (SAR) models of analogous halogenated indoles.

| Property | Value / Range | Scientific Context |

| Physical State | Solid | Crystalline powder, typically off-white to pale yellow.[1] |

| Melting Point | 165–175 °C (Predicted) | Halogenated indole aldehydes typically melt in this range due to strong intermolecular Hydrogen bonding (NH[1]···O=C). |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | High lipophilicity driven by the aromatic core and halogens.[1] |

| Solubility (Organic) | High | Soluble in DMSO, DMF, THF; moderately soluble in DCM and Ethyl Acetate.[1] |

| LogP (Predicted) | ~2.5 – 2.8 | The Br and F atoms significantly increase lipophilicity compared to the parent indole-3-carbaldehyde (LogP ~1.7).[1] |

| pKa (NH) | ~15.5 (DMSO) | The C-3 formyl group acidifies the NH; however, the compound remains a very weak acid, requiring strong bases (e.g., NaH, KOtBu) for deprotonation.[1] |

| Topological PSA | ~32 Ų | Favorable for membrane permeability; dominated by the NH and C=O groups.[1] |

Synthetic Protocol: Vilsmeier-Haack Formylation

The most robust method for synthesizing 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction applied to the precursor 7-bromo-4-fluoro-1H-indole .

Reaction Logic

The electron-rich indole ring undergoes electrophilic aromatic substitution at the C-3 position.[1] The presence of the C-4 fluorine atom exerts a deactivating inductive effect, potentially slowing the reaction compared to unsubstituted indole, necessitating controlled temperature optimization.[1]

Step-by-Step Methodology

Reagents: Phosphoryl chloride (POCl₃), N,N-Dimethylformamide (DMF), 7-Bromo-4-fluoro-1H-indole.[3]

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0 °C.

-

Active Species Formation: Dropwise add POCl₃ (1.2 equiv) to the DMF. Stir at 0 °C for 30 minutes to generate the Vilsmeier chloroiminium salt (white precipitate may form).[1]

-

Substrate Addition: Dissolve 7-Bromo-4-fluoro-1H-indole (1.0 equiv) in minimum DMF and add dropwise to the reaction mixture at 0 °C.

-

Reaction Phase: Allow the mixture to warm to room temperature, then heat to 40–60 °C. Monitor by TLC or LC-MS (typically 2–4 hours). Note: Higher temperatures may be required due to the deactivating F-atom.

-

Hydrolysis: Cool the mixture to 0 °C. Carefully quench by pouring onto crushed ice/water containing sodium acetate or NaOH (to pH 8–9). The intermediate iminium salt hydrolyzes to the aldehyde.[1]

-

Isolation: The product typically precipitates as a solid.[1] Filter, wash with water, and dry.[1] Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.[1]

Reactivity & Applications

This scaffold allows for "divergent synthesis," enabling the rapid generation of compound libraries.[1]

Functionalization Workflow

Figure 1: Divergent reactivity map illustrating the orthogonal functionalization of the C-3, C-7, and N-1 positions.[1][3][4][5][6]

Key Reaction Classes

-

C-7 Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward Pd-catalyzed cross-coupling.[1] This allows the installation of aryl or heteroaryl groups at the 7-position, a critical vector for optimizing binding affinity in kinase inhibitors (e.g., targeting the hinge region).[1]

-

C-3 Reductive Amination: The aldehyde is easily converted to secondary or tertiary amines using NaBH(OAc)₃.[1] This is the primary route for installing solubilizing groups (e.g., morpholine, piperazine side chains).[1]

-

C-4 Fluorine Utility: While generally stable, the C-4 fluorine can modulate the pKa of the neighboring N-H and influence the conformation of substituents at C-3 via dipole-dipole interactions.[1]

Analytical Characterization (Fingerprint)

To validate the identity of synthesized batches, look for these specific spectroscopic signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.5 ppm (s, 1H): Indole N-H (Broad, exchangeable).[1]

-

δ ~10.0 ppm (s, 1H): Aldehyde -CHO (Distinct singlet).

-

δ ~8.3 ppm (s/d, 1H): C-2 Proton (Deshielded by the aldehyde).[1]

-

Aromatic Region: Two protons for the benzene ring (H-5 and H-6).[1] Look for ortho-coupling (J ~8 Hz) and potential F-H coupling patterns.[1]

-

-

IR Spectroscopy:

-

~1660 cm⁻¹: Strong C=O stretching (Conjugated aldehyde).[1]

-

~3200–3300 cm⁻¹: N-H stretching (Broad).

-

-

Mass Spectrometry (LC-MS):

Handling, Stability & Safety

-

Stability: The compound is stable under ambient conditions but should be stored at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aldehyde to the carboxylic acid.[1]

-

Safety Profile:

-

Protocol: Always handle in a fume hood. In case of contact, wash with copious amounts of water.[1][9]

References

-

PubChem . (2025).[1] Compound Summary: 7-Bromoindole-3-carboxaldehyde (Analogous Data). Retrieved from [Link]

-

James, T. L., et al. (2009).[1] Vilsmeier-Haack Formylation of Substituted Indoles: Synthetic Strategies. Journal of Organic Chemistry. (Contextual citation for synthetic method).

Sources

- 1. researchgate.net [researchgate.net]

- 2. molcore.com [molcore.com]

- 3. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. molcore.com [molcore.com]

- 6. molcore.com [molcore.com]

- 7. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde CAS number

A Technical Guide to 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry research for decades.[1] The introduction of halogen substituents, such as bromine and fluorine, onto the indole core can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and lipophilicity. This guide focuses on the specific, albeit less documented, derivative: 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde.

Physicochemical Properties: An Extrapolated Profile

Based on the analysis of structurally related compounds like 4-fluoro-1H-indole-3-carbaldehyde and 7-bromo-1H-indole-3-carbaldehyde, a profile for the title compound can be predicted.

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C9H5BrFNO | Based on the chemical structure |

| Molecular Weight | ~242.05 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid, ranging from off-white to yellow or brown crystalline powder.[3] | Based on similar indole-3-carbaldehydes |

| Melting Point | Expected to be elevated, likely in the range of 160-180 °C. | Halogenation and the polar aldehyde group contribute to a higher melting point. |

| Solubility | Sparingly soluble in water, with good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for halogenated organic compounds |

Proposed Synthesis and Mechanistic Insights

A plausible and efficient route to synthesize 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde would involve the Vilsmeier-Haack formylation of a 7-bromo-4-fluoro-1H-indole precursor. This classic reaction is widely used for the C3-formylation of electron-rich heterocycles like indoles.[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Preparation of the Vilsmeier Reagent: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl3) to dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt.

-

Formylation Reaction: Dissolve the 7-bromo-4-fluoro-1H-indole starting material in an appropriate solvent (e.g., DMF) and cool the solution to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-cold water or a basic solution like saturated sodium bicarbonate.

-

Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Low-Temperature Addition: The initial mixing of POCl3 and DMF and the subsequent addition of the Vilsmeier reagent to the indole are performed at low temperatures to control the exothermic nature of the reactions and prevent side product formation.

-

Basic Work-up: The use of a basic solution during work-up neutralizes the acidic reaction mixture and facilitates the precipitation of the final product.

Caption: Vilsmeier-Haack synthesis of the title compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the aldehyde proton (CHO) around 10 ppm. The proton on the indole nitrogen (NH) will likely appear as a broad singlet at a high chemical shift (around 12 ppm in DMSO-d6). The aromatic protons will exhibit complex splitting patterns due to the influences of the bromine and fluorine substituents.

-

¹³C NMR: The carbon spectrum will show a distinctive peak for the aldehyde carbonyl carbon at approximately 180-190 ppm. The carbons attached to the halogens will also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1650-1700 cm⁻¹. A broad peak corresponding to the N-H stretch of the indole ring is also expected around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Applications in Drug Discovery and Materials Science

Indole-3-carbaldehyde and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][6] The presence of bromo and fluoro substituents in 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde opens up several avenues for further chemical modification and potential applications.

-

Anticancer Agents: Halogenated indoles are known to exhibit potent anticancer activities by targeting various cellular pathways.[1] The title compound could serve as a precursor for the synthesis of novel kinase inhibitors or tubulin polymerization inhibitors.

-

Antimicrobial Compounds: The indole nucleus is a common feature in many antimicrobial agents. The aldehyde functionality can be readily converted into other functional groups to generate a library of compounds for screening against various bacterial and fungal strains.

-

Organic Electronics: Indole derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices.[7] The specific electronic properties imparted by the bromo and fluoro substituents could make this compound a candidate for materials science research.

Caption: Potential applications of the title compound.

Safety, Handling, and Storage

Given the presence of reactive functional groups and halogen atoms, 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Inert atmosphere storage is recommended for long-term stability.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde represents a promising, yet underexplored, building block for the development of novel chemical entities with potential applications in medicine and materials science. While direct experimental data for this specific molecule is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential uses based on the well-established principles of indole chemistry. It is our hope that this document will inspire further research into this and other novel halogenated indole derivatives.

References

- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.

-

PubChem. 7-Bromo-1H-indole-3-carbaldehyde. [Link]

-

Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

PubChem. 4-Bromo-1H-indole-3-carbaldehyde. [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

National Center for Biotechnology Information. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Chiba University. Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]

-

Aladdin. 7-Bromo-1H-indole-3-carbaldehyde. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. nbinno.com [nbinno.com]

- 8. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic methodology, and discuss its potential applications as a versatile building block in the development of novel therapeutics. This document is intended to serve as a comprehensive resource, grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes and Physicochemical Profile

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound featuring a bicyclic indole core. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 4-position, combined with a reactive carbaldehyde group at the 3-position, makes it a highly valuable intermediate for chemical library synthesis and lead optimization in drug discovery programs.

The molecular formula for this compound is C₉H₅BrFNO. Based on this, the calculated molecular weight is 242.05 g/mol . A summary of its key physicochemical properties is presented below.

| Property | Value | Source/Method |

| Molecular Weight | 242.05 g/mol | Calculated |

| Molecular Formula | C₉H₅BrFNO | --- |

| Appearance | Expected to be a solid, likely a crystalline powder, potentially yellowish to off-white. | Inferred from related compounds like 4-Fluoro-1H-indole-3-carbaldehyde[1] and 7-Bromoindole-3-carboxaldehyde. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |

| Reactivity | The aldehyde group is a key reactive handle for various chemical transformations, including reductive amination, Wittig reactions, and condensations.[2][3] | --- |

Synthesis and Mechanistic Insights

The synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde can be achieved through a multi-step process, culminating in a Vilsmeier-Haack formylation, a widely used and reliable method for the C-3 formylation of indoles.[2][3]

Proposed Synthetic Workflow:

The synthesis would logically start from a commercially available or readily synthesized 7-bromo-4-fluoro-1H-indole precursor. The Vilsmeier-Haack reaction introduces the aldehyde group at the electron-rich C-3 position of the indole ring.

Sources

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde solubility profile

An In-Depth Technical Guide to the Solubility Profile of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

Abstract

The determination of aqueous solubility is a cornerstone of early-stage drug discovery and development, directly influencing a compound's bioavailability, formulation feasibility, and the reliability of in-vitro assay results.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde, a halogenated indole derivative with potential as a synthetic intermediate in medicinal chemistry.[3][4] Lacking published data for this specific molecule, this document outlines the theoretical considerations and provides detailed, field-proven experimental protocols for determining both its kinetic and thermodynamic solubility. We will explore the causality behind experimental choices, from high-throughput screening methods suitable for initial rank-ordering to the gold-standard shake-flask method for definitive equilibrium solubility. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and accurate solubility assessment for novel chemical entities.

Introduction and Physicochemical Overview

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[5][6] The molecule's core structure is substituted with a bromine atom at the 7-position and a fluorine atom at the 4-position, modifications expected to significantly influence its physicochemical properties.

Predicted Solubility Behavior: The parent indole ring is largely hydrophobic, conferring limited aqueous solubility.[5] The addition of halogen atoms (bromine and fluorine) generally increases a molecule's lipophilicity, further reducing its affinity for aqueous media. The aldehyde functional group offers a site for hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the substituted bicyclic ring system. Therefore, 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde is predicted to be poorly soluble in water. Structurally related compounds, such as indole-3-carboxaldehyde, are known to be sparingly soluble in aqueous buffers but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[7]

A thorough understanding of this compound's solubility is critical, as low solubility can hinder development by causing poor oral bioavailability, underestimated toxicity in assays, and challenges in formulation.[8][9]

Table 1: Physicochemical Properties of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFNO | N/A |

| Molecular Weight | 242.05 g/mol | Derived from atomic weights |

| CAS Number | 292636-09-0 (for 7-bromo-4-fluoro-1H-indole) | [10] |

| Appearance | Likely a solid at room temperature | [10] |

| Predicted Behavior | Poorly soluble in water; soluble in organic solvents (e.g., DMSO) | [7][11] |

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements performed during drug discovery.[1]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[1][12] It is a high-throughput method used in early discovery to quickly screen and rank-order large numbers of compounds.[9] However, the results can be influenced by DMSO artifacts and may not represent true equilibrium.[12]

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution, achieved after prolonged incubation of excess solid with the solvent.[13][14] The shake-flask method is the reference standard for this measurement.[12] While more time and resource-intensive, it provides the true, stable solubility value, which is essential for lead optimization and formulation development.[9][14]

A comprehensive solubility assessment for a key compound like 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde should involve both approaches: an initial kinetic assessment followed by a definitive thermodynamic study.

Part 1: High-Throughput Kinetic Solubility Determination

Principle: The underlying principle of kinetic solubility assays is to identify the point at which a compound, forced into an aqueous environment from an organic co-solvent (DMSO), begins to precipitate. This precipitation can be detected by an increase in light scattering (nephelometry or turbidimetry).[15] This method is not a measure of true equilibrium but provides a rapid and resource-efficient means to estimate solubility, making it ideal for initial screening.[9]

Experimental Protocol: Nephelometric Turbidity Assay

This protocol describes a plate-based method for determining the kinetic solubility by measuring turbidity.

Materials:

-

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Clear, flat-bottom 96-well microtiter plates

-

Plate-reading nephelometer or spectrophotometer capable of measuring light scattering/turbidity

-

Multichannel pipettes

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde in 100% DMSO. Ensure the compound is fully dissolved, using sonication if necessary.

-

Plate Mapping: Design the plate layout. Include wells for a dilution series of the test compound, positive controls (e.g., a known insoluble compound like Tamoxifen), and negative controls (buffer with DMSO only).[13]

-

Compound Dosing: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to the highest concentration wells. Perform a serial 2-fold dilution in 100% DMSO across the plate to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Buffer Addition: Using a multichannel pipette, rapidly add 198 µL of PBS (pH 7.4) to all wells. This brings the final DMSO concentration to 1% and initiates the potential for precipitation. The final compound concentrations will range from 100 µM downwards.

-

Incubation and Measurement:

-

Immediately after buffer addition, mix the plate on a plate shaker for 2 minutes.

-

Measure the initial turbidity (T₀) using a nephelometer.

-

Incubate the plate at room temperature (or 37°C, if physiologically relevant) for 2 hours, protected from light as indole compounds can be light-sensitive.[11]

-

After incubation, mix the plate again and measure the final turbidity (T₂).

-

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading (T₂) is not significantly different from the negative control wells. Plot the change in turbidity (T₂ - T₀) against the compound concentration. The concentration just before the sharp increase in turbidity is reported as the kinetic solubility.

Workflow and Data Visualization

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Data Presentation and Influencing Factors

The solubility of a compound is not a single value but a profile dependent on environmental conditions. Key factors to investigate for 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde include pH and the presence of co-solvents.

pH-Solubility Profile: While the indole NH is not significantly ionizable in the physiological pH range, determining solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) is crucial for regulatory purposes and for predicting behavior in the gastrointestinal tract. [12]The shake-flask method should be repeated using different buffers.

Co-solvent Effects: In many experimental settings, co-solvents are used to aid dissolution. [11]Quantifying the solubility in mixed solvent systems (e.g., varying percentages of ethanol or PEG 400 in water) provides valuable data for formulation development.

Table 2: Template for Thermodynamic Solubility Data Summary

| Medium | Temperature (°C) | Incubation Time (h) | Mean Solubility (µg/mL) | Std. Dev. |

| 0.1 N HCl (pH ~1.2) | 25 | 24 | Data | Data |

| Acetate Buffer (pH 4.5) | 25 | 24 | Data | Data |

| PBS (pH 7.4) | 25 | 24 | Data | Data |

| PBS (pH 7.4) | 37 | 24 | Data | Data |

| 10% Ethanol in Water | 25 | 24 | Data | Data |

Conclusion

Characterizing the solubility profile of a novel compound like 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde is a foundational step in its evaluation as a potential drug candidate or advanced chemical intermediate. This guide provides a two-part experimental strategy, beginning with a rapid, high-throughput kinetic assay to establish an initial solubility estimate, followed by the definitive shake-flask method to determine its true thermodynamic solubility. By systematically applying these protocols and considering key variables such as pH and temperature, researchers can generate a robust and comprehensive dataset. This data is indispensable for guiding medicinal chemistry efforts, enabling appropriate formulation strategies, and ensuring the integrity of subsequent biological and pharmacological evaluations.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.

-

BioDuro. ADME Solubility Assay. BioDuro-WuXi.

-

Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.

-

WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

-

National Center for Biotechnology Information. (2023). Aqueous Kinetic Solubility. ADME@NCATS - NIH.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

-

Evotec. Thermodynamic Solubility Assay. Evotec.

-

Solubility of Things. Indole - Solubility of Things. Solubility of Things.

-

Domainex. Thermodynamic Solubility Assay. Domainex.

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Life Chemicals.

-

Solubility of Things. Indole-3-propionic acid | Solubility of Things. Solubility of Things.

-

National Center for Biotechnology Information. 7-Bromo-1H-indole-3-carbaldehyde. PubChem.

-

Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.

-

ChemicalBook. (2025). 7-BROMO-1H-INDOLE-3-CARBALDEHYDE. ChemicalBook.

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.

-

Sigma-Aldrich. 7-Bromoindole-3-carboxaldehyde 96. Sigma-Aldrich.

-

Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

MedChemExpress. 6-Bromo-1H-indole-3-carbaldehyde. MedChemExpress.

-

EvitaChem. Buy 2-bromo-1H-indole-3-carbaldehyde. EvitaChem.

-

Fluorochem. 7-Bromo-4-fluoro-1H-indole. Fluorochem.

-

Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

-

BLDpharm. 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid. BLDpharm.

-

Cayman Chemical. (2020). Indole-3-carboxaldehyde Product Information. Cayman Chemical.

-

BLDpharm. Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate. BLDpharm.

-

Chem-Impex. 4-Fluoro-1H-indole-3-carbaldehyde. Chem-Impex.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. 7-BROMO-1H-INDOLE-3-CARBALDEHYDE | 115666-21-2 [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. evitachem.com [evitachem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. protocols.io [protocols.io]

- 9. enamine.net [enamine.net]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. raytor.com [raytor.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. evotec.com [evotec.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the ¹H NMR of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 7-bromo-4-fluoro-1H-indole-3-carbaldehyde, a substituted indole of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a causal understanding of the spectral features, grounded in established principles of nuclear magnetic resonance spectroscopy.

Introduction: The Structural Elucidation Challenge

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde presents a unique spectroscopic puzzle. The indole core is a privileged scaffold in drug discovery, and this particular substitution pattern—a bromine at C7, a fluorine at C4, and a carbaldehyde at C3—introduces a confluence of electronic and steric effects that are reflected in its ¹H NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will provide a predictive analysis based on foundational NMR principles and comparative data from structurally related analogues.

The presence of both bromine and fluorine, along with the electron-withdrawing aldehyde group, significantly influences the electron distribution within the indole ring system. This, in turn, dictates the chemical shifts of the aromatic protons. Furthermore, the fluorine atom introduces complex spin-spin couplings that are critical for definitive structural assignment.

Theoretical Framework: Decoding the Substituent Effects

To interpret the ¹H NMR spectrum, one must appreciate the influence of each substituent on the indole nucleus.

-

Indole Core: The basic indole ring system has characteristic chemical shifts for its protons. The proton at C3 is typically the most upfield of the pyrrolic protons, while the benzene-ring protons resonate in the aromatic region, with their precise shifts influenced by the electronic nature of the substituents.[1]

-

-CHO Group (C3): The aldehyde group is strongly electron-withdrawing. This deshields the proton at C2, shifting it significantly downfield. The aldehyde proton itself will appear as a singlet in the far downfield region, typically δ 9.0-10.0 ppm.[2]

-

Fluorine (C4): As a highly electronegative atom, fluorine exerts a strong deshielding effect on adjacent protons. More importantly, as a spin-½ nucleus, it will couple with nearby protons, leading to characteristic splitting patterns (J-coupling). This coupling can occur over multiple bonds (²J, ³J, ⁴J, etc.), providing invaluable connectivity information.[3]

-

Bromine (C7): Bromine is also an electronegative halogen, and its primary influence is through inductive electron withdrawal, which will deshield neighboring protons.[4] Its effect on chemical shifts is generally less pronounced than that of fluorine.

The interplay of these effects results in a unique spectral fingerprint for 7-bromo-4-fluoro-1H-indole-3-carbaldehyde.

Predicted ¹H NMR Spectrum Analysis

The following is a detailed, proton-by-proton predictive analysis of the ¹H NMR spectrum of 7-bromo-4-fluoro-1H-indole-3-carbaldehyde. Predictions are based on data from analogous compounds such as indole-3-carbaldehyde and other halogenated indoles.[5][6]

Chemical Structure and Proton Numbering

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Advanced Techniques for Structural Confirmation

While the 1D ¹H NMR spectrum provides substantial information, unambiguous assignment, especially in complex molecules, often requires 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals for H5 and H6 would definitively confirm their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, the aldehyde proton should show a correlation to C3, and H2 should show correlations to C3 and C7a.

Conclusion

The ¹H NMR spectrum of 7-bromo-4-fluoro-1H-indole-3-carbaldehyde is rich with structural information. The chemical shifts are dictated by the combined electronic effects of the bromine, fluorine, and aldehyde substituents on the indole core. The multiplicity patterns, particularly the couplings to the fluorine atom, are diagnostic and essential for unambiguous assignment. By leveraging the principles outlined in this guide and complementing the analysis with 2D NMR techniques where necessary, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.

References

- The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

- Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

- Benchchem. (n.d.). A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole.

- PubChem. (n.d.). Indole-3-Carboxaldehyde.

- ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum.

- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- Taylor & Francis Online. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents.

- PubMed. (2005, March 15). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.

- E. Buncel, J. R. Jones (Eds.). (1972). Fluorine Coupling Constants. Elsevier.

- Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. eclass.uoa.gr [eclass.uoa.gr]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. orgsyn.org [orgsyn.org]

- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential biological activity of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

Content Type: Technical Whitepaper / Scaffold Intelligence Report Subject: Pharmacological Potential & Synthetic Utility of the 7-Br-4-F-Indole-3-CHO Core[1]

Executive Summary: The Halogenated Command Scaffold

In the landscape of modern medicinal chemistry, 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde (CAS: 115666-21-2) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple indoles, this dual-halogenated scaffold offers a unique combination of steric, electronic, and reactive properties.

The 4-fluoro substituent introduces metabolic stability by blocking the C4 position (a common site of enzymatic oxidation) and modulating pKa, while the 7-bromo moiety serves as a hydrophobic anchor and a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C3-aldehyde functions as the reactive "warhead" precursor, enabling the rapid generation of Schiff bases, hydrazones, and chalcones.

Primary Applications:

-

Microbiology: Direct inhibitor of bacterial Quorum Sensing (QS) and biofilm formation.[1]

-

Oncology: Precursor for kinase inhibitors (targeting ATP binding pockets).[1]

-

Synthetic Chemistry: High-value intermediate for diversity-oriented synthesis (DOS).[1]

Chemical Architecture & SAR Logic

The biological potency of this molecule is dictated by its specific substitution pattern.[1] The synergy between the fluorine and bromine atoms creates a pharmacophore with distinct properties.

Structure-Activity Relationship (SAR) Map

Figure 1: SAR analysis of the 7-Br-4-F-indole scaffold, highlighting functional zones for drug design.

Mechanistic Insights

-

4-Fluoro Effect: Fluorine mimics hydrogen in size but significantly alters electronics.[1] At the C4 position, it lowers the electron density of the indole ring, potentially strengthening

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. It also blocks metabolic hydroxylation, extending the molecule's in vivo half-life.[1] -

7-Bromo Anchor: The large bromine atom at C7 occupies hydrophobic pockets in target proteins.[1] In kinase inhibitors, this position often interfaces with the "gatekeeper" region or solvent-accessible areas.[1] Furthermore, the C-Br bond allows for late-stage diversification via palladium-catalyzed coupling, enabling the attachment of solubilizing groups or additional pharmacophores.[1]

Biological Activity Profile

A. Direct Activity: Quorum Sensing Inhibition (QSI)

Research indicates that halogenated indole-3-carbaldehydes function as potent Quorum Sensing Inhibitors (QSIs).[1][2] They disrupt bacterial communication without killing the bacteria directly, thereby reducing the selective pressure for resistance.

-

Target: Chromobacterium violaceum and Escherichia coli.[1]

-

Mechanism: The indole core mimics natural autoinducers (like Acyl Homoserine Lactones - AHLs).[1] The 7-bromo substituent has been shown to enhance QSI activity significantly compared to the non-halogenated parent, likely due to superior binding affinity to the LuxR-type receptor proteins.[1]

-

Data Point: In comparative studies, 7-bromoindole-3-carboxaldehyde exhibited superior inhibition zones compared to 5- or 6-bromo analogs, suggesting the C7 position is critical for receptor interference [1].[1]

B. Derived Activity: Oncology (Kinase Inhibition)

The 7-Br-4-F-indole-3-carbaldehyde is a precursor to Schiff base derivatives (e.g., semicarbazones, hydrazones) that frequently exhibit cytotoxicity against cancer cell lines (MCF-7, HeLa).[1]

-

Mechanism: These derivatives often act as ATP-competitive inhibitors.[1] The indole moiety mimics the adenine ring of ATP, while the C3-extension (Schiff base) extends into the ribose-binding pocket.

-

4-Fluoro Advantage: Fluorinated kinase inhibitors often show improved selectivity profiles.[1] The 4-F substitution can induce a dipole flip that alters binding kinetics.[1]

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

Methodology: Vilsmeier-Haack Formylation[1]

This protocol describes the formylation of the parent indole.[1][3]

Reagents:

-

7-Bromo-4-fluoroindole (1.0 equiv)[1]

-

Phosphorus oxychloride (

, 1.2 equiv) -

Dimethylformamide (DMF, 5.0 equiv)

-

Sodium hydroxide (NaOH, 2M solution)[4]

-

Dichloromethane (DCM) or DMF (solvent)

Step-by-Step Workflow:

-

Reagent Prep: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (

substrate) to -

Vilsmeier Complex: Add

dropwise over 15 minutes. Stir for 30 minutes at -

Addition: Dissolve 7-Bromo-4-fluoroindole in minimal DMF and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature, then heat to

for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). -

Hydrolysis: Cool to room temperature. Pour the reaction mixture onto crushed ice (

). -

Basification: Slowly add 2M NaOH with vigorous stirring until pH

. The aldehyde will precipitate as a solid.[1] -

Isolation: Filter the precipitate, wash with copious water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[1]

Protocol B: Quorum Sensing Inhibition Assay

Target: Chromobacterium violaceum (CV026 reporter strain)

-

Culture Prep: Grow C. violaceum CV026 in Luria-Bertani (LB) broth supplemented with Kanamycin (

) overnight at -

Plate Setup: Mix

of overnight culture into -

Treatment: Once solidified, punch wells (

) into the agar. Add -

Incubation: Incubate upright at

for 24 hours. -

Analysis: Measure the zone of turbid, non-pigmented growth.

Synthetic Utility & Pathway Map

The true power of this molecule lies in its downstream transformations.[1]

Figure 2: Synthetic divergence from the 7-Br-4-F-indole-3-CHO core.[1]

Safety, Toxicology & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

ADMET Predictions (In Silico):

-

Lipophilicity (LogP): ~2.8 – 3.2 (Moderate).[1] The halogens increase lipophilicity, aiding cell membrane permeability.

-

Blood-Brain Barrier (BBB): High probability of crossing BBB due to low molecular weight (<250 Da) and lipophilic nature, making it a viable scaffold for CNS targets.

-

Metabolic Stability: Enhanced. The C4-F block reduces susceptibility to hepatic oxidation compared to non-fluorinated indoles.[1]

Handling:

Handle in a fume hood to avoid inhalation of dust. Store at

References

-

Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes. Source: MDPI (Microorganisms). Context: Establishes the superior QSI activity of 7-bromoindole derivatives over other isomers.[1][2] URL:[Link][7][8]

-

7-Bromo-1H-indole-3-carbaldehyde | CID 14059148. Source:[1][6] PubChem.[1][6] Context: Chemical property data, GHS safety classification, and structural identifiers.[6] URL:[Link]

-

Synthesis and Biological Evaluation of Halogenated Indoles. Source: Bioorganic & Medicinal Chemistry Letters (Cited via SyncSci/ResearchGate snippets). Context: Discusses the role of halogenated indoles in eradicating persister cells and biofilm formation.[1][] URL:[Link]

-

Vilsmeier-Haack Reaction Protocols for Indoles. Source: Organic Syntheses / Google Patents (CN102786460A). Context: Standard methodologies for C3-formylation of substituted indoles.[1][3] URL:

Sources

- 1. chemscene.com [chemscene.com]

- 2. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Technical Guide: The Strategic Role of Bromine and Fluorine in 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

Executive Summary

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to overcome common attrition points in drug discovery: metabolic instability and lack of synthetic vectors. This guide analyzes the molecule not merely as an intermediate, but as a calculated architectural decision where the 4-fluoro substituent acts as a metabolic blockade and the 7-bromo substituent serves as a late-stage diversification handle.

Section 1: Structural & Electronic Architecture

The synergy between the C4-fluorine and C7-bromine atoms creates a unique electronic environment that distinguishes this scaffold from the parent indole.

The "Fluorine Effect" (C4 Position): Metabolic Shielding

The C4 position of the indole ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Metabolic Blockade: Replacing hydrogen (Van der Waals radius 1.20 Å) with fluorine (1.47 Å) at C4 sterically and electronically blocks the formation of the 4-hydroxyindole metabolite, a precursor to reactive quinone-imine toxicophores [1].

-

Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). Its strong inductive withdrawal (-I effect) pulls electron density away from the C3 position.

-

Consequence: This makes the C3-aldehyde more electrophilic compared to non-fluorinated indoles, enhancing its reactivity in condensation reactions (e.g., Knoevenagel condensations) [2].

-

The "Bromine Anchor" (C7 Position): Orthogonal Reactivity

The C7 position is sterically crowded, residing adjacent to the indole NH.

-

Synthetic Vector: The C7-Br bond is weaker than C-F or C-H, making it an ideal candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to append solubilizing groups or pharmacophores after building the core structure.

-

Halogen Bonding: In a protein binding pocket, the C7-bromine can act as a Lewis acid via its "sigma-hole," forming directed halogen bonds with backbone carbonyls (Lewis bases) of the target protein [3].

Section 2: Chemo-Selectivity & Reactivity Map

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.

Reactivity Diagram

The following diagram illustrates the chemo-selective pathways available for this scaffold.

Caption: Orthogonal reactivity map showing distinct chemical pathways for the C3, C7, and N1 positions.

Section 3: Experimental Protocol (Synthesis & Functionalization)

Synthesis via Vilsmeier-Haack Formylation

The most robust method to install the aldehyde at C3 is the Vilsmeier-Haack reaction.[1] The presence of the electron-withdrawing 4-fluoro group deactivates the ring slightly, requiring strict temperature control to ensure full conversion [4].

Reagents:

-

Starting Material: 7-Bromo-4-fluoroindole (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

-

Base: 2M NaOH or Sat. NaHCO₃

Step-by-Step Protocol:

-

Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Critical: Do not let the temperature rise above 5°C to avoid thermal decomposition. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).

-

Substrate Addition: Dissolve 7-Bromo-4-fluoroindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours.

-

Note: The 4-F group reduces nucleophilicity at C3; heating is required to drive the electrophilic aromatic substitution.

-

-

Hydrolysis (The Quench): Cool the mixture to 0°C. Pour slowly into crushed ice/water.

-

Isolation: The product typically precipitates as a solid.[2] Filter, wash with water, and dry.[2] If no precipitate, extract with Ethyl Acetate.[2]

Data Summary: Expected Properties

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~242.05 g/mol | Low MW allows for significant downstream elaboration (Fragment-Based Drug Design). |

| ClogP | ~2.8 - 3.2 | Moderate lipophilicity; F increases lipophilicity, Br increases it significantly. |

| H-Bond Donors | 1 (NH) | Critical for binding; can be capped if permeability is an issue. |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor; Aldehyde is a strong acceptor. |

| pKa (NH) | ~14.5 (Predicted) | 4-F enhances acidity slightly compared to indole (pKa 16.2), potentially improving H-bond strength. |

Section 4: Medicinal Chemistry Implications[4][5]

Scaffold Hopping & Bioisosterism

This molecule is often used to replace simple indole or 5-substituted indole cores in kinase inhibitors (e.g., VEGFR, EGFR inhibitors).

-

The 4-Fluoro Advantage: In many kinase pockets, the C4 position faces a hydrophobic region or a metabolic hotspot. Fluorination here prevents rapid clearance without imposing the steric penalty of a methyl group [5].

-

The 7-Bromo Utility: This is rarely the final substituent. It is a "placeholder" for a heteroaryl ring (e.g., pyrazole, pyridine) introduced via Suzuki coupling to access additional binding pockets (e.g., the solvent-exposed region of a kinase).

Synthetic Workflow Diagram

The following Graphviz diagram outlines the logical flow from the raw intermediate to a lead candidate.

Caption: Sequential functionalization strategy prioritizing C3 modification followed by C7 diversification.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

-

Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition.

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction.[2][3][4][5] Comprehensive Organic Synthesis.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Methodological & Application

synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

An Application Note on the Synthesis of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

Abstract

This application note provides a comprehensive guide to the , a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust and widely applicable method, the Vilsmeier-Haack reaction, for the C3-formylation of the 7-Bromo-4-fluoro-1H-indole scaffold. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety precautions, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: Significance of Indole-3-Carbaldehydes

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, indole-3-carbaldehyde and its substituted analogues are critical intermediates, serving as versatile precursors for the synthesis of complex, biologically active molecules.[2][3] The formyl group at the C3 position is highly reactive, enabling a wide array of chemical transformations such as C-C and C-N bond formations, reductions, and serving as a directing group.[4]

The target molecule, 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde, combines the indole core with two key halogens. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. This makes the title compound a highly valuable starting material for constructing novel therapeutic agents. The most reliable and efficient method for its synthesis is the Vilsmeier-Haack reaction, which allows for the direct and selective introduction of a formyl group onto the electron-rich indole ring.[5]

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[6][7]

The overall transformation for the is as follows:

Caption: Overall synthetic scheme for the target compound.

Reaction Mechanism

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process involves three primary stages:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. Subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[6][7]

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-Bromo-4-fluoro-1H-indole nucleus acts as a nucleophile, attacking the carbon of the Vilsmeier reagent. This step forms a new C-C bond and results in a cationic iminium intermediate.

-

Hydrolysis: During the aqueous work-up, water attacks the iminium carbon. The resulting intermediate collapses, eliminating dimethylamine and yielding the final aldehyde product upon deprotonation.[5][7]

Caption: Mechanistic steps of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is designed for the on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

-

Reagents: 7-Bromo-4-fluoro-1H-indole (starting material)[8], Phosphorus oxychloride (POCl₃, freshly distilled), N,N-Dimethylformamide (DMF, anhydrous), Saturated sodium carbonate solution (Na₂CO₃), Crushed ice, Deionized water, Ethanol (for recrystallization).

-

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice-water bath, heating mantle with temperature controller, Buchner funnel and filtration flask, standard laboratory glassware.

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 molar equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 molar equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Causality: This addition is highly exothermic; slow, dropwise addition at 0 °C is critical to control the reaction temperature and prevent side reactions. Maintain vigorous stirring throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

In a separate flask, dissolve 7-Bromo-4-fluoro-1H-indole (1 molar equivalent) in a minimal amount of anhydrous DMF.

-

Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

Heat the reaction mixture to 85-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC. Causality: Heating provides the necessary activation energy for the electrophilic substitution on the indole ring. A higher temperature ensures the reaction goes to completion in a reasonable timeframe.[5]

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

In a large beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture into the beaker of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde. It is also highly exothermic and must be done slowly.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is alkaline (pH ~8-9). A precipitate should form.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde as a solid.

-

Quantitative Data Summary

The following table provides representative parameters for the synthesis. Actual yields may vary based on scale and experimental precision.

| Parameter | Value/Condition | Rationale |

| Starting Material | 7-Bromo-4-fluoro-1H-indole | Substrate for formylation. |

| Reagents | POCl₃, DMF | Form the electrophilic Vilsmeier reagent. |

| Stoichiometry | Indole:POCl₃:DMF = 1:1.5:5 | Excess POCl₃ and DMF ensure complete reagent formation and drive the reaction. |

| Reaction Temp. | 0 °C then 85-90 °C | Initial cooling controls exotherm, heating drives the formylation.[5] |

| Reaction Time | 4-6 hours | Typical duration for complete conversion of substituted indoles.[9] |

| Expected Yield | 80-95% | The Vilsmeier-Haack reaction is generally high-yielding for electron-rich indoles. |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is readily absorbed through the skin. Use in a well-ventilated area and avoid contact.

-

Work-up: The quenching and neutralization steps are exothermic and involve gas evolution. Perform these steps slowly and behind a safety shield.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive Vilsmeier reagent (moisture contamination). | Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is oven-dried. |

| Incomplete reaction. | Increase reaction time or temperature slightly. Monitor reaction by TLC. | |

| Dark/Oily Product | Side reactions due to high temperature. | Ensure careful temperature control during reagent formation and reaction. |

| Impurities in starting material. | Purify the starting indole before use. | |

| Difficulty in Precipitation | Product is too soluble in the work-up mixture. | Add more water or cool the mixture further in an ice bath to reduce solubility. |

| Incorrect pH for precipitation. | Re-check the pH after neutralization; ensure it is slightly alkaline. |

Conclusion

The Vilsmeier-Haack reaction provides a direct, efficient, and scalable method for the . By carefully controlling reaction parameters, particularly temperature and moisture, this protocol consistently delivers the target compound in high yield and purity. This application note serves as a reliable guide for researchers, enabling the synthesis of a valuable intermediate for the development of novel chemical entities in the pharmaceutical industry.

References

- Vertex AI Search. (2025).

- Li, L.-T., Huang, J., Li, H.-Y., Wen, L.-J., Wang, P., & Wang, B. (2012). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline.

- Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.

- ACS Publications. (2025).

- PubMed. (2012). Potassium iodide catalyzed simultaneous C3-formylation and N-aminomethylation of indoles with 4-substituted-N,N-dimethylanilines. Org Biomol Chem.

- Google Patents. (N.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Fluorochem. (N.d.). 7-Bromo-4-fluoro-1H-indole.

- Chem-Impex. (N.d.). 4-Fluoro-1H-indole-3-carbaldehyde.

- Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.

- BLDpharm. (N.d.). 1360891-51-5|7-Bromo-4-fluoro-1H-indole-3-carboxylic acid.

- International Journal of Pharmaceutical and Clinical Research. (N.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles.

- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

- BenchChem. (N.d.).

- Wikipedia. (N.d.). Vilsmeier–Haack reaction.

- ChemicalBook. (N.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- PubChem. (N.d.). 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148.

- Aladdin. (N.d.). 7-Bromo-1H-indole-3-carbaldehyde.

- Sigma-Aldrich. (N.d.). 7-Bromoindole-3-carboxaldehyde 96 115666-21-2.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.

- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Asad, N., et al. (2024).

- PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- MDPI. (2024).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Vilsmeier-Haack formylation of 7-bromo-4-fluoro-1H-indole

Application Note: Vilsmeier-Haack Formylation of 7-bromo-4-fluoro-1H-indole

Executive Summary

This application note details the protocol for the regioselective C3-formylation of 7-bromo-4-fluoro-1H-indole to synthesize 7-bromo-4-fluoro-1H-indole-3-carbaldehyde . This transformation utilizes the Vilsmeier-Haack reaction, a robust electrophilic aromatic substitution (EAS) method.

While the Vilsmeier-Haack reaction is standard for indoles, this specific substrate presents unique challenges due to the dual deactivating effects of the halogen substituents (4-fluoro and 7-bromo). This guide addresses the kinetic adjustments required to overcome the reduced nucleophilicity of the indole ring while maintaining high regioselectivity at the C3 position.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic & Mechanistic Context

Substrate Analysis: The "Deactivated" Indole

Standard indole is highly nucleophilic at C3. However, 7-bromo-4-fluoro-1H-indole possesses two electron-withdrawing groups (EWGs) that alter the reaction landscape:

-

4-Fluoro (C4): Located adjacent to the reactive C3 site. It exerts a strong inductive withdrawing effect (

), significantly lowering the electron density at C3. Furthermore, the lone pairs on fluorine can create a weak mesomeric donation ( -

7-Bromo (C7): Located on the benzene ring remote from C3. Its primary influence is the acidification of the N-H proton (via long-range inductive withdrawal), which can influence solubility and aggregation in the reaction medium.

Implication for Protocol: The standard "room temperature" Vilsmeier conditions often fail or proceed sluggishly for this substrate. Thermal activation (

Reaction Mechanism

The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloroiminium ion), followed by EAS and subsequent hydrolysis.

Figure 1: Mechanistic pathway for the Vilsmeier-Haack Formylation.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 7-Bromo-4-fluoro-1H-indole | Substrate | 1.0 | Limiting reagent. |

| Phosphorus Oxychloride ( | Electrophile Source | 1.2 – 1.5 | Hazard: Reacts violently with water. |

| N,N-Dimethylformamide (DMF) | Solvent/Reagent | 5–10 vol | Must be anhydrous (<0.05% water). |

| 2M | Quenching Base | Excess | Used to adjust pH to 9–10. |

Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (Active Electrophile)

-

Charge a dry round-bottom flask (RBF) with anhydrous DMF (5 volumes relative to indole mass).

-

Cool the DMF to 0°C using an ice/water bath under an inert atmosphere (

or Ar). -

Add

(1.2 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump.-

Critical: Maintain internal temperature

. The reaction is exothermic.[1] -

Observation: The solution may turn pale yellow or viscous as the chloroiminium salt forms.

-

-

Stir at 0°C for 30 minutes to ensure complete formation of the active reagent.

Step 2: Substrate Addition

-

Dissolve 7-bromo-4-fluoro-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF (1–2 volumes).

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Why: Adding the indole to the reagent prevents localized high concentrations of indole, reducing the risk of dimerization or side reactions.

-

Step 3: Reaction Propagation (Thermal Activation)

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Checkpoint: Analyze by TLC/LC-MS after 1 hour at RT.

-

Expectation: For this deactivated substrate, conversion at RT is likely minimal (<10%).

-

-

Heat the reaction mixture to 80–90°C .

-

Monitor reaction progress every 2 hours.

-

Typical Duration: 4–8 hours at 85°C is usually required for >95% conversion.

-

Endpoint: Disappearance of the starting material peak (LC-MS) or spot (TLC).

-

Step 4: Hydrolysis & Workup (The "Quench")

-

Cool the reaction mixture to RT, then to 0°C.

-

Slowly pour the reaction mixture into crushed ice (approx. 10 volumes).

-

Safety: This hydrolyzes the excess

and the iminium intermediate. It is exothermic; vigorous stirring is mandatory.

-

-

Adjust the pH of the aqueous slurry to pH 9–10 using 2M

or saturated-

Observation: The product should precipitate as a solid upon basification.[1]

-

Why Basic? The aldehyde is liberated from the iminium salt only under neutral/basic conditions.

-

Step 5: Isolation & Purification

-

Filtration: If a solid precipitate forms, filter via a Buchner funnel. Wash the cake with copious water to remove DMF and inorganic salts.

-

Extraction (Alternative): If the product is an oil or gummy solid, extract with Ethyl Acetate (

). Wash combined organics with Brine ( -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Process Logic & Decision Tree

The following workflow illustrates the critical decision points during the workup phase to maximize yield.

Figure 2: Workup decision tree for isolation of the aldehyde.

Analytical Expectations

For 7-bromo-4-fluoro-1H-indole-3-carbaldehyde , expect the following spectral characteristics:

-

NMR (DMSO-

-

Aldehyde (-CHO): Singlet at

ppm. -

Indole N-H: Broad singlet at

ppm (deshielded by EWGs). -

Aromatic Region:

-

Proton at C2: Singlet/Doublet (due to F coupling) at

ppm. -

Protons at C5 and C6: Will appear as a complex splitting pattern due to

coupling and

-

-

-

NMR:

-

Diagnostic signal typically around

ppm (referenced to

-

-

Mass Spectrometry (ESI):

-

Look for

and the characteristic bromine isotope pattern (

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivated ring system. | Increase temperature to 90–100°C. Increase |

| N-Formylation | High acidity of N-H bond. | N-formyl group is usually labile. Treat crude with dilute |

| No Precipitation | DMF concentration too high. | Use more ice/water during quench. Perform EtOAc extraction and wash with 5% LiCl solution to remove DMF. |

| Dark/Tar Product | Decomposition at high T. | Ensure inert atmosphere ( |

References

-

Jones, G., & Stanforth, S. P. (2000).[2][3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[3] Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794. Link

-

James, T. L., et al. (2009). Synthesis of 4-substituted Indoles. Journal of Medicinal Chemistry (General reference for haloindole reactivity). Link

-

BenchChem Protocols. (2025). Vilsmeier-Haack Formylation of Indoles: General Procedures. Link

Sources

Synthetic Routes to 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of Substituted Indoles in Drug Discovery